molecular formula C8H14N2O6S B2694858 Diethyl {[(aminosulfonyl)amino]methylene}malonate CAS No. 21045-65-8

Diethyl {[(aminosulfonyl)amino]methylene}malonate

Cat. No. B2694858
CAS RN: 21045-65-8
M. Wt: 266.27
InChI Key: MWFYTQSQUYDHQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the malonic ester synthesis, a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .

Scientific Research Applications

1. Synthesis of Heterocyclic Systems

  • Diethyl 2-((4-nitroanilino)methylene)malonate is used in synthesizing various quinoline derivatives with biological activities like antiviral, immunosuppressive, anticancer, and photoprotector properties (Valle et al., 2018).

2. Supramolecular Assembly Formation

  • Studies on derivatives of diethyl 2-(((aryl)amino)methylene)malonate reveal insights into their supramolecular assembly formation, assisted by non-covalent interactions, which is significant for understanding molecular structures and interactions (Shaik et al., 2019).

3. Solid-Phase Synthesis of Oligonucleotide Glycoconjugates

  • This compound has been observed in the stepwise aminolysis, which is crucial for the preparation of complex molecules like oligonucleotide glycoconjugates, having applications in molecular biology (Katajisto et al., 2004).

4. Polymerization Initiator

  • Methylene bis(diethyl malonate)–cerium ammonium nitrate redox couple is used as an initiator in polymerization processes, crucial for creating polymers with specific properties (Bıçak & Özeroğlu, 2001).

5. Formation of Fluoro-Aminosulfenamides

  • Diethylaminosulfur trifluoride, a derivative, is used for fluoro–aminosulfenylation of active methylene compounds, producing α-fluorinated α-sulfenamides, important in organic synthesis (Saidalimu et al., 2016).

6. Synthesis of Fluorescent Indicators

  • Derivatives of diethyl {[(aminosulfonyl)amino]methylene}malonate are used in creating fluorescent photoinduced electron transfer (PET) indicators, significant in chemical sensing and molecular fluorescence studies (Pereira & Gehlen, 2006).

7. Role in Amino Acid Analysis

  • Used in the protection and esterification of amino acids, essential in biochemical research and analysis (Alaiz et al., 1989).

properties

IUPAC Name

diethyl 2-[(sulfamoylamino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O6S/c1-3-15-7(11)6(8(12)16-4-2)5-10-17(9,13)14/h5,10H,3-4H2,1-2H3,(H2,9,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFYTQSQUYDHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNS(=O)(=O)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl {[(aminosulfonyl)amino]methylene}malonate

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